Fenpiverinium bromide is classified as a spasmolytic agent. It is derived from the modification of piperidine and quaternary ammonium compounds, which enhances its pharmacological activity. The compound is recognized in various pharmacopoeias, including the United States Pharmacopoeia, indicating its acceptance and standardization for medicinal use.
The synthesis of fenpiverinium bromide typically involves the reaction of piperidine derivatives with alkyl halides or quaternizing agents. A common synthetic route includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
Fenpiverinium bromide has a complex molecular structure characterized by its quaternary ammonium group, which contributes to its pharmacological properties. The chemical formula is typically represented as , indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.
Fenpiverinium bromide undergoes several chemical reactions that are significant in both its synthesis and application:
These reactions are crucial for understanding both the stability of fenpiverinium bromide in formulations and its mechanism of action .
The mechanism of action for fenpiverinium bromide primarily involves antagonism at muscarinic acetylcholine receptors. By blocking these receptors:
Pharmacological studies indicate that fenpiverinium bromide exhibits a rapid onset of action, making it effective for acute management of spasms .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and stability .
Fenpiverinium bromide finds application in various medical formulations aimed at treating conditions characterized by muscle spasms. Its primary uses include:
In addition to these applications, ongoing research explores its efficacy in other therapeutic areas, including urology and gynecology .
Fenpiverinium bromide is systematically named 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide, reflecting its core structural components: a diphenylmethyl moiety linked to a quaternary piperidinium group via a butanamide chain. The bromide anion (Br⁻) balances the positive charge on the nitrogen atom within the piperidine ring [4] [6] [8].
Structural and Physicochemical Properties
The compound crystallizes in two characterized solid forms: an anhydrous monoclinic crystal (P2₁/c space group) and a hemihydrate (C2/c space group). Key features include:
Cohesion in the crystal lattice arises from N–H···Br, C–H···Br, and C–H···O interactions (anhydrous form), while the hemihydrate incorporates additional O–H···Br bonds via water molecules [7].
Table 1: Chemical Identifiers of Fenpiverinium Bromide
Property | Identifier |
---|---|
IUPAC Name | 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide; bromide |
Canonical SMILES | C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
InChI Key | PMAHPMMCPXYARU-UHFFFAOYSA-N |
UNII | 36479UA8GL |
X-ray Crystallography | Monoclinic (P2₁/c), Monoclinic hemihydrate (C2/c) |
Fenpiverinium was first recognized in the WHO Chronicle Proposed INN List 26 (1971) and formally approved in List 12 (1973) [1]. Its development aligned with mid-20th-century efforts to synthesize quaternary ammonium antispasmodics targeting gastrointestinal, biliary, and urinary tract spasms.
Therapeutic Role and Combinations
As an anticholinergic, it selectively blocks muscarinic receptors (M₁/M₃ subtypes), suppressing acetylcholine-induced smooth muscle contraction. Unlike tertiary amines, its quaternary structure limits central nervous system penetration, theoretically reducing neuropsychiatric side effects [6] [8].
Clinically, it was exclusively marketed in fixed-dose combinations:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7